6-乙氧基-5-硝基-1H-吲唑,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

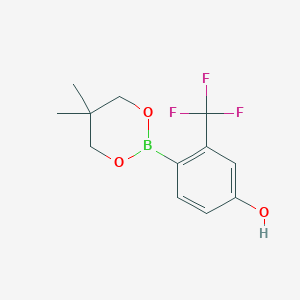

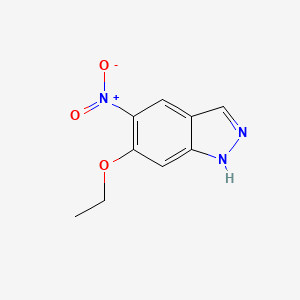

6-Ethoxy-5-nitro-1H-indazole is a chemical compound with the molecular formula C9H9N3O3 . It is a pale-yellow to yellow-brown solid . The compound is related to 5-nitro-1H-indazole, which has spectra including 18 NMR, 4 FTIR, 1 Raman, 2 UV-Vis, and 2 MS (GC) .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are related to 6-Ethoxy-5-nitro-1H-indazole, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Ethoxy-5-nitro-1H-indazole consists of a nitrogenous heterocyclic compound, indazole, substituted with an ethoxy group at the 6th position and a nitro group at the 5th position . The molecular weight is 207.19 .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

6-Ethoxy-5-nitro-1H-indazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.19 and a molecular formula of C9H9N3O3 .科学研究应用

吲唑衍生物及其应用

吲唑因其广泛的生物活性而闻名,这引起了人们对开发新型基于吲唑的治疗剂的浓厚兴趣。研究重点阐述了吲唑化合物在抗癌和抗炎应用中的潜力,以及它们在涉及蛋白激酶和神经变性疾病中的作用。吲唑衍生物相关的生物活性多样性展示了它们在药理学研究和治疗剂开发中的重要性 (Denya 等人,2018).

硝唑尼达:药物再利用的案例研究

硝唑尼达是一种含硝基噻唑部分的化合物,展示了含硝杂环的广泛治疗潜力。硝唑尼达最初开发用于抗寄生虫,已显示出对多种细菌和病毒感染的疗效。这个药物再利用的例子强调了探索 6-乙氧基-5-硝基-1H-吲唑 等化合物全系列应用的价值,突出了化学修饰和再利用在药物研究中的重要性 (Bharti 等人,2021).

过渡金属催化的合成

吲唑(包括 6-乙氧基-5-硝基-1H-吲唑)的合成方法的开发对于它们在药物化学中的应用至关重要。过渡金属催化的 C-H 活化/环化序列已被确定为构建功能化吲唑衍生物的强大工具。这种合成方法增强了吲唑的结构复杂性和功能灵活性,促进了它们在药物发现计划中的整合 (Shiri 等人,2022).

作用机制

Target of Action

The primary targets of 6-ethoxy-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS), specifically inducible NOS (iNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

属性

IUPAC Name |

6-ethoxy-5-nitro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9-4-7-6(5-10-11-7)3-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXSOYWBGCLBKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)

![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)

![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)

![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)

![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)